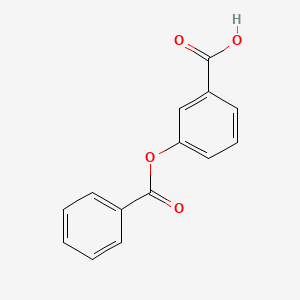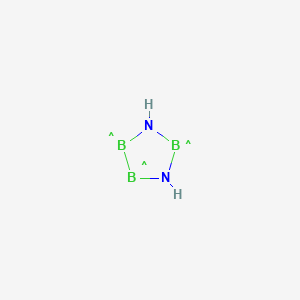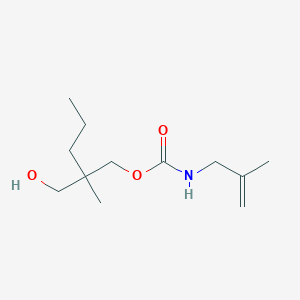![molecular formula C14H14N2S2 B14684229 3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene CAS No. 25117-68-4](/img/structure/B14684229.png)
3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene is a complex organic compound characterized by its unique tricyclic structure. This compound contains sulfur and nitrogen atoms within its ring system, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene typically involves multi-step organic reactions. The starting materials often include simple organic compounds that undergo cyclization reactions in the presence of sulfur and nitrogen sources. Specific reaction conditions such as temperature, pressure, and catalysts are crucial to ensure the successful formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atoms can be reduced under specific conditions to form amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the compound, enhancing its chemical diversity.
Applications De Recherche Scientifique
3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the compound can form bonds with these targets, modulating their activity. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17,18-Dimethyl-3,11-dithia-tricyclo[11.3.1.1(5,9)]octadeca-hexaene
- F-3,11-dithia-tricyclo[11.2.2.1(5,9)]octadeca-1(16),5,7,9(18),13(17),14-hexaene
Uniqueness
3,11-Dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5,7,9(18),13,15-hexaene is unique due to its specific arrangement of sulfur and nitrogen atoms within the tricyclic structure. This unique configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
25117-68-4 |
|---|---|
Formule moléculaire |
C14H14N2S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3,11-dithia-17,18-diazatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene |
InChI |
InChI=1S/C14H14N2S2/c1-3-11-7-17-9-13-5-2-6-14(16-13)10-18-8-12(4-1)15-11/h1-6H,7-10H2 |
Clé InChI |
AHTBNNDFXIQDAV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC(=CC=C2)CSCC3=CC=CC(=N3)CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
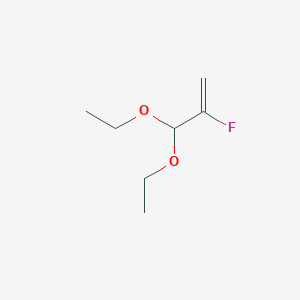
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
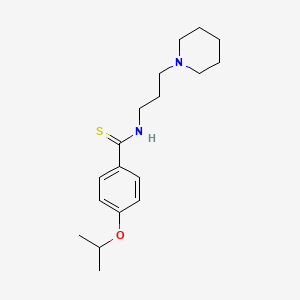
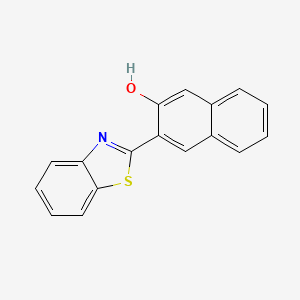
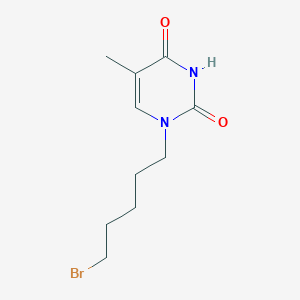
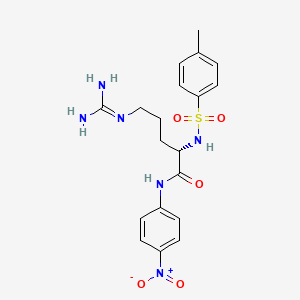
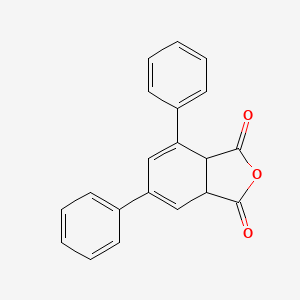
![1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea](/img/structure/B14684192.png)

